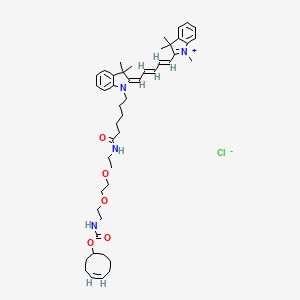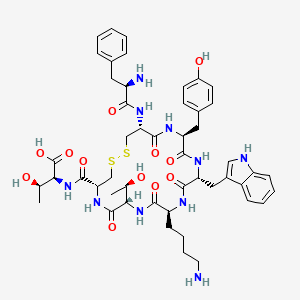
Tyr3-Octreotate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyr3-Octreotate is a synthetic peptide analogue of somatostatin, a hormone that inhibits the release of several other hormones. It is primarily used in peptide receptor radionuclide therapy (PRRT) for treating neuroendocrine tumors that express somatostatin receptors. This compound is known for its high affinity for somatostatin receptor subtype 2, making it an effective agent in targeting and treating these tumors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tyr3-Octreotate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The final product undergoes rigorous quality control to ensure purity and efficacy .
化学反応の分析
Types of Reactions
Tyr3-Octreotate undergoes various chemical reactions, including:
Oxidation: The disulfide bond formation between cysteine residues.
Reduction: Breaking of disulfide bonds under reducing conditions.
Substitution: Radiolabeling with isotopes like Lutetium-177 or Copper-64 for imaging and therapeutic purposes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Radiolabeling: Chelating agents like DOTA (tetraxetan) are used to bind the radioactive isotopes
Major Products Formed
Radiolabeled this compound: Used in imaging and therapy of neuroendocrine tumors.
Oxidized and Reduced Forms: Depending on the redox conditions applied
科学的研究の応用
Tyr3-Octreotate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying peptide synthesis and radiolabeling techniques.
Biology: Investigates the role of somatostatin receptors in various physiological processes.
Medicine: Primarily used in PRRT for treating neuroendocrine tumors. .
Industry: Employed in the development of diagnostic and therapeutic radiopharmaceuticals
作用機序
Tyr3-Octreotate exerts its effects by binding to somatostatin receptors, particularly subtype 2, on the surface of neuroendocrine tumor cells. This binding triggers receptor-mediated endocytosis, allowing the radiolabeled compound to enter the cells. The radioactive isotopes then emit radiation, causing double-strand DNA breaks and inducing cell death .
類似化合物との比較
Similar Compounds
Octreotide: Another somatostatin analogue used in treating acromegaly and neuroendocrine tumors.
Lanreotide: Similar to octreotide, used in long-term treatment of acromegaly.
Vapreotide: Used in managing acute variceal bleeding in cirrhotic patients
Uniqueness
Tyr3-Octreotate is unique due to its high affinity for somatostatin receptor subtype 2 and its effectiveness in PRRT. Compared to other analogues, it shows better tumor uptake and longer residence times, making it a preferred choice for treating neuroendocrine tumors .
特性
分子式 |
C49H64N10O12S2 |
|---|---|
分子量 |
1049.2 g/mol |
IUPAC名 |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C49H64N10O12S2/c1-26(60)40-48(69)57-39(47(68)59-41(27(2)61)49(70)71)25-73-72-24-38(56-42(63)33(51)20-28-10-4-3-5-11-28)46(67)54-36(21-29-15-17-31(62)18-16-29)44(65)55-37(22-30-23-52-34-13-7-6-12-32(30)34)45(66)53-35(43(64)58-40)14-8-9-19-50/h3-7,10-13,15-18,23,26-27,33,35-41,52,60-62H,8-9,14,19-22,24-25,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,63)(H,57,69)(H,58,64)(H,59,68)(H,70,71)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41+/m1/s1 |
InChIキー |
QGZGIBMEBJNHKH-XNHQACNRSA-N |
異性体SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O |
正規SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(C(C)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


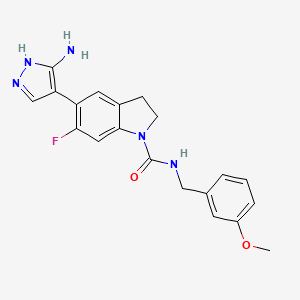
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
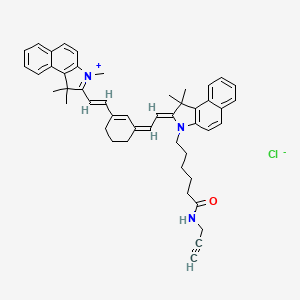
![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
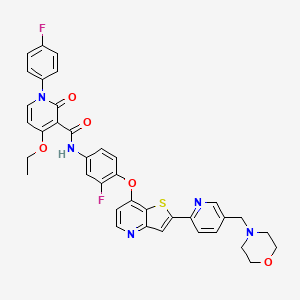
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
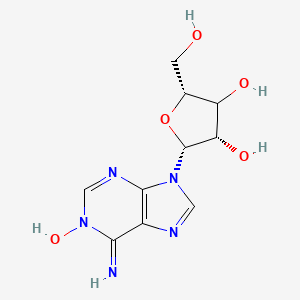

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
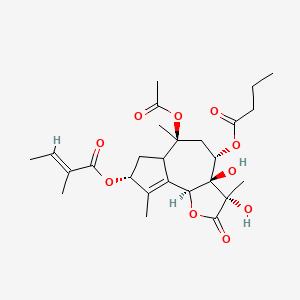
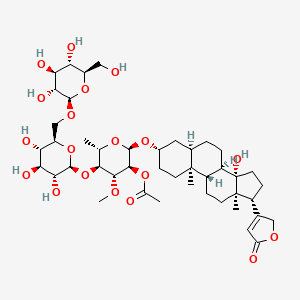
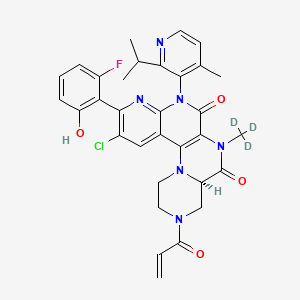
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
